Structural Differentiation vs. Agatharesinol Acetonide
Sequosempervirin B possesses a C18 norlignan skeleton with a Δ4 unsaturation and a 2S,3S diol configuration, whereas the co-isolated agatharesinol acetonide (C20) incorporates an acetonide-protected diol and a distinct side-chain oxidation pattern [1]. These structural differences are the basis for the divergent reported bioactivities: agatharesinol acetonide shows anticancer activity (A549 IC50 = 27.1 μM), while sequosempervirin B is reported to inhibit cyclic AMP phosphodiesterase [1].
| Evidence Dimension | Molecular formula and key structural features |
|---|---|
| Target Compound Data | C18H20O5; (2S,3S,4E)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol, Δ4 unsaturation, diol at C1-C2 |
| Comparator Or Baseline | Agatharesinol acetonide: C20H22O5 (acetonide-protected norlignan); sequosempervirins C–G: C19–C21 norlignans with varied oxidation and unsaturation patterns |
| Quantified Difference | Molecular formula difference of C2H2O0 vs. agatharesinol acetonide; distinct unsaturation position and diol protection status |
| Conditions | Structures determined by HR-MS, 1D/2D-NMR, and X-ray diffraction (sequosempervirin B) [1] |
Why This Matters
Structural uniqueness underlies the distinct pharmacology; procurement decisions for cAMP signaling studies must verify the correct norlignan identity because even closely related analogs are reported to possess unrelated bioactivities.
- [1] Zhang Y-M, Tan N-H, Yang Y-B, Lu Y, Cao P, Wu Y-S. Norlignans from Sequoia sempervirens. Chem Biodivers. 2005;2(4):497-505. doi:10.1002/cbdv.200590030 View Source
